molecular formula C18H17FN6O2 B2701181 1-allyl-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898410-52-1

1-allyl-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No. B2701181
M. Wt: 368.372
InChI Key: GWWUDVUXSMBPTG-UHFFFAOYSA-N
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Description

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They have gained significant importance in modern heterocyclic chemistry due to their wide range of medicinal applications .


Synthesis Analysis

The synthesis of similar triazole derivatives often involves the reaction of an appropriate precursor with a propargyl bromide in the presence of a base such as triethylamine .


Molecular Structure Analysis

The molecular structure of similar compounds is often elucidated by techniques such as infrared (IR), 1H and 13C nuclear magnetic resonance (NMR), and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the formation of new bonds and the breaking of old ones. For example, the click 1,3-dipolar cycloaddition reaction of mono- and/or bis(propargylated)-1,2,4-triazoles with a variety of long-chain alkyl azides can afford regioselective 1,4-disubstituted mono- and bis(1,2,3-triazole) derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various analytical techniques. For example, their IR spectra often display characteristic absorptions, and proton NMR analysis can confirm the absence or presence of certain functional groups .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and crystal structure of compounds closely related to the chemical structure of interest have been extensively studied. For instance, the synthesis of various triazino and triazolopurine derivatives has been reported, demonstrating their potential for further chemical modification and investigation into their physical and chemical properties (Ashour et al., 2012). Such studies lay the groundwork for understanding the molecular architecture and reactivity of these complex molecules.

Biological Activity and Pharmacological Evaluation

Compounds structurally similar to "1-allyl-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione" have been evaluated for their potential biological activities. Research has explored their anticancer, anti-HIV-1, and antimicrobial activities, providing a foundation for the development of new therapeutic agents (Ashour et al., 2012). Such studies are crucial for identifying promising candidates for drug development.

Potential Applications in Material Science

The structural properties of these compounds suggest potential applications in material science, particularly in the development of new materials with specific optical or electronic properties. For example, the study of triazine derivatives and their packing in crystal structures offers insights into their potential as materials for nonlinear optics and other applications (Boese et al., 2002).

Future Directions

The future directions in the study of similar compounds could involve the design and synthesis of new derivatives with improved biological activity, the elucidation of their mechanisms of action, and the development of new therapeutic applications .

properties

IUPAC Name

3-(4-fluorophenyl)-7,9-dimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN6O2/c1-4-9-25-17-20-15-14(16(26)23(3)18(27)22(15)2)24(17)10-13(21-25)11-5-7-12(19)8-6-11/h4-8H,1,9-10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWUDVUXSMBPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC=C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16610184

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